molecular formula C18H20N4O3 B3013699 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 891099-58-4

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B3013699
CAS No.: 891099-58-4
M. Wt: 340.383
InChI Key: HCHMCIGCKHXVIE-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS 891099-58-4) is a chemical compound with a molecular formula of C18H20N4O3 and a molecular weight of 340.38 g/mol . This urea derivative features a 5-oxopyrrolidin-3-yl core structure, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with various biological activities. Structurally related pyrrolidin-3-yl-urea compounds have been investigated as agonists for Formyl Peptide Receptors (FPR2 and FPR1) . Research in this area suggests potential for developing therapeutics for inflammatory conditions, atherosclerosis, and heart disease, including heart failure and myocardial infarction . The compound's structure, which incorporates a pyridinylmethyl group and a methoxyphenyl-substituted lactam, makes it a valuable intermediate or tool compound for researchers. It can be used in exploring structure-activity relationships (SAR), screening for novel biological targets, and designing new pharmacologically active molecules. This product is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-16-7-5-15(6-8-16)22-12-14(10-17(22)23)21-18(24)20-11-13-4-2-3-9-19-13/h2-9,14H,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHMCIGCKHXVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate precursor, such as a γ-keto ester, under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the pyridinylmethyl urea moiety: This is usually accomplished through a condensation reaction between a pyridinylmethyl amine and an isocyanate derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 333.425 g/mol
  • IUPAC Name : 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

The structure features a pyrrolidine ring and a urea moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells, suggesting its utility in developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent. This is particularly relevant given the rising concern over antibiotic resistance in pathogens .

Neurological Applications

There is emerging evidence that compounds with similar structures may have neuroprotective effects. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

Several research studies have focused on the applications of this compound:

StudyFocus AreaFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Antimicrobial PropertiesExhibited inhibitory effects against specific bacterial strains.
Neuroprotective EffectsPotential interactions with neurotransmitter systems indicated; further studies needed to confirm efficacy.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidinone-Urea Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Key Features/Activities Reference
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (Target) R1: 4-Methoxyphenyl; R2: Pyridin-2-ylmethyl ~383.4 (estimated) Hypothesized anticancer/kinase modulation
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea R1: 3-Methoxyphenyl; R2: 4-(Phenylamino)phenyl 434.5 Unknown activity; structural analog
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea R1: 3-Methoxyphenyl; R2: 4-Trifluoromethoxyphenyl 409.4 Fluorinated substituent for enhanced lipophilicity
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea R1: 4-Methoxyphenyl; R2: 3,4,5-Trimethoxyphenyl 469.5 Increased methoxy groups for solubility

Key Observations:

  • Substituent Position Effects : The target compound’s 4-methoxyphenyl group (vs. 3-methoxy in ) may improve electron-donating properties and solubility compared to electron-withdrawing groups (e.g., trifluoromethoxy in ).
  • Pyridine vs.

Table 2: Anticancer Activity of Selected Pyridine-Urea Derivatives

Compound (Reference) Substituents Tested Cell Line IC50/Activity Notes
1-[3-(Trifluoromethyl)phenyl]urea (83) R1: 3-(Trifluoromethyl)phenyl; R2: Pyridin-3-yl MCF-7 (breast) Moderate proliferation suppression
Target Compound (Hypothesized) R1: 4-Methoxyphenyl; R2: Pyridin-2-ylmethyl N/A Predicted enhanced solubility and selectivity

Key Observations:

  • Trifluoromethyl vs. Methoxy Groups: Compound 83 with a trifluoromethyl group exhibits moderate anticancer activity, but its lipophilicity may limit bioavailability.
  • Pyridine Position Matters : Pyridin-3-yl derivatives (e.g., ) differ sterically and electronically from pyridin-2-ylmethyl groups, which may alter target binding (e.g., kinase inhibition).

Physicochemical and Crystallographic Comparisons

Table 3: Physicochemical Properties of Urea Derivatives

Compound (Reference) Molecular Formula Molecular Weight Solubility (Predicted) Key Functional Groups
Target Compound C19H20N4O3 ~383.4 Moderate (methoxy) Urea, pyrrolidinone, pyridine
1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) C13H12ClN3O 261.7 Low (chloro) Urea, pyridine, chloro
1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea C22H27N3O5 413.5 High (multiple methoxy) Urea, pyrrolidinone, ethoxy/methoxy

Key Observations:

  • Solubility Trends : Methoxy groups (target compound, ) enhance solubility compared to chloro () or trifluoromethyl () substituents.

Biological Activity

The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, with a molecular weight of approximately 334.39 g/mol. The structure features a pyrrolidine ring substituted with a methoxyphenyl group and a pyridinylmethyl urea moiety, which are critical for its biological activity.

1. Antibacterial Activity

Research indicates that derivatives of similar compounds exhibit varying degrees of antibacterial activity. For instance, studies have shown that certain pyrrolidine derivatives demonstrate moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

2. Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this compound has been documented in various studies. For example, some derivatives have shown significant inhibition of inflammatory responses in animal models, with percentages of inhibition ranging from 49.5% to 70.7% compared to standard drugs like ibuprofen .

CompoundDose (mg/kg)% Inhibition (Inflammation)
Compound D7062.7
Compound E7068.7

3. Enzyme Inhibition

Enzyme inhibition studies reveal that related compounds can act as potent inhibitors of acetylcholinesterase and urease enzymes, which are relevant in various therapeutic contexts including neurodegenerative diseases and urinary tract infections . For example, specific derivatives demonstrated IC50 values indicating strong inhibitory effects:

CompoundEnzyme TargetIC50 (µM)
Compound FAcetylcholinesterase0.63
Compound GUrease2.14

Study on Antimicrobial Effects

A study focusing on the synthesis and biological evaluation of urea derivatives highlighted the efficacy of similar compounds against resistant strains of bacteria. The synthesized derivatives were subjected to antimicrobial screening, revealing their potential as effective agents against bacterial infections .

Evaluation of Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects were assessed through various assays in animal models. The results indicated that compounds with the methoxyphenyl group exhibited enhanced anti-inflammatory activity compared to their counterparts lacking this substitution .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, and how can reaction conditions be optimized for high yield and purity?

Answer: The compound can be synthesized via a multi-step route involving:

  • Step 1: Preparation of the pyrrolidin-3-yl scaffold through cyclization reactions, as seen in structurally analogous compounds like N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] derivatives (e.g., ).
  • Step 2: Urea linkage formation using carbodiimide-mediated coupling between the pyrrolidinone intermediate and pyridin-2-ylmethylamine. This method aligns with protocols for similar urea derivatives, where CDI (1,1'-carbonyldiimidazole) or DCC (dicyclohexylcarbodiimide) are employed .
  • Optimization: Reaction temperature (0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric control of reagents (1:1.2 molar ratio of amine to carbonyl precursor) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMBC to confirm the urea linkage, pyridinylmethyl group, and methoxyphenyl substituents .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, SC-XRD analysis of related 4-methoxyphenyl-pyrrolidinone derivatives confirmed the lactam ring geometry and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Answer:

  • Antiproliferative Activity : Use the MTT assay on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Compare IC₅₀ values against reference drugs like cisplatin .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence-based assays (e.g., ADP-Glo™) to identify potential targets .
  • Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the compound’s antiproliferative activity across different cancer cell lines?

Answer:

  • Mechanistic Profiling : Conduct RNA sequencing or proteomics to identify differential expression of targets (e.g., apoptosis regulators, cell-cycle proteins) in sensitive vs. resistant cell lines .
  • Structural Modifications : Compare activity of analogs (e.g., ’s 5g with 3,4,5-trimethoxyphenoxy substituents) to determine substituent effects on potency. Pyridinylmethyl vs. pyridin-3-yl groups may alter membrane permeability or target binding .
  • Pharmacokinetic Factors : Assess cellular uptake via LC-MS quantification of intracellular drug levels .

Q. What strategies can optimize the compound’s selectivity for specific biological targets while minimizing off-target effects?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups at para positions) and pyridinylmethyl moieties. demonstrates that methoxy groups enhance solubility but may reduce kinase affinity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrogen bonding with EGFR’s ATP-binding pocket). Validate predictions with mutagenesis studies .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability and reduce cytotoxicity in normal cells .

Q. How should researchers address challenges in crystallizing this compound for SC-XRD analysis?

Answer:

  • Solvent Screening : Test polar solvents (e.g., DMSO, methanol) and slow evaporation at 4°C. For stubborn cases, use diffusion methods (e.g., layering hexane over a DCM solution) .
  • Co-Crystallization : Add small molecules (e.g., crown ethers) to stabilize hydrogen bonds. achieved high-quality crystals of a 4-methoxyphenyl-pyrrolidinone analog using ethyl acetate/hexane .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refinement in SHELXL with twin correction may be needed for complex unit cells .

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